molecular formula C22H22ClN3O2S B3681046 N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3681046
M. Wt: 427.9 g/mol
InChI Key: YQGKFLXGKMXWMD-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, a piperidine ring, and a chlorinated phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine ring and the chlorinated phenyl group. Common reagents used in these reactions include chlorinating agents, amines, and thiocarbamoyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to maximize yield and minimize by-products. Advanced techniques like catalytic processes and automated synthesis can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-14-16-7-3-4-8-19(16)28-20(14)21(27)25-22(29)24-15-9-10-18(17(23)13-15)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGKFLXGKMXWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=C(C=C3)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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